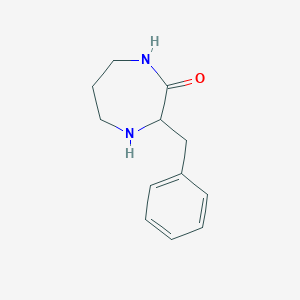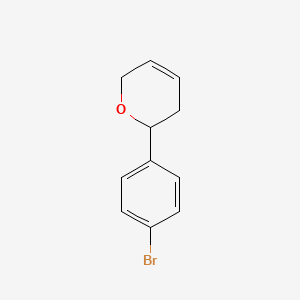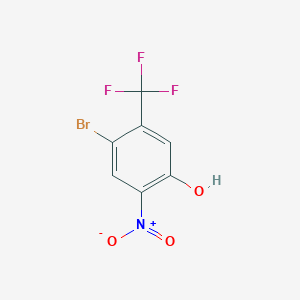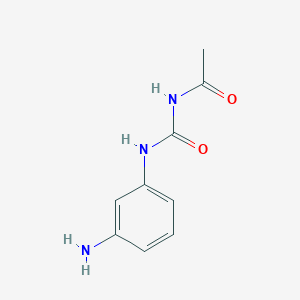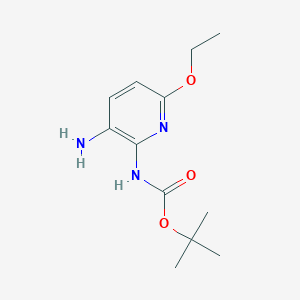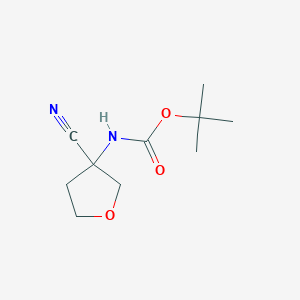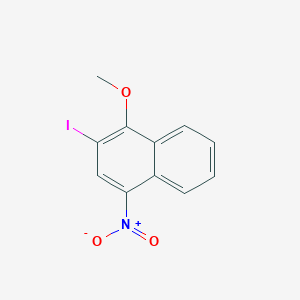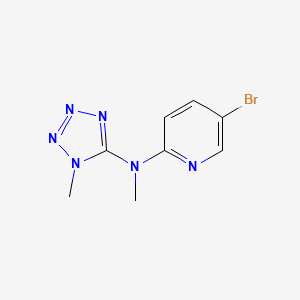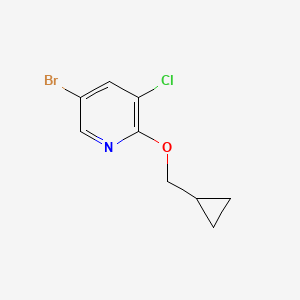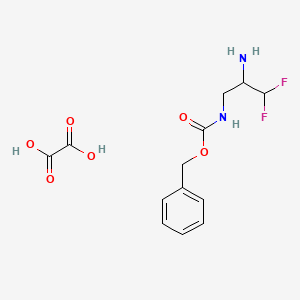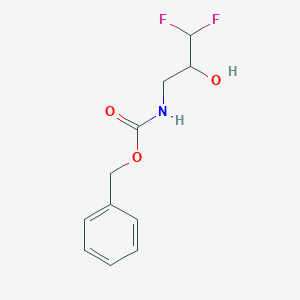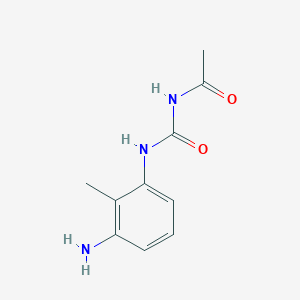
3-Acetyl-1-(3-amino-2-methylphenyl)urea
説明
3-Acetyl-1-(3-amino-2-methylphenyl)urea, also known as AMPU or N-acetyl-AMPU, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a small molecule that can be used as a ligand in chemical reactions, as a fluorescent probe for biochemical analysis, and as an inhibitor of enzymes in biochemical research. It has been used in laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it has potential applications in drug discovery and development.
科学的研究の応用
Antiviral Activity
3-Acetyl-1-(3-amino-2-methylphenyl)urea: derivatives have been studied for their potential as antiviral agents. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the acetyl and amino groups in the molecule could potentially interact with viral proteins, disrupting their function or replication.
Anti-inflammatory Properties
Indole derivatives, which share a similar structural motif with 3-Acetyl-1-(3-amino-2-methylphenyl)urea , are known for their anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests that our compound of interest may also possess anti-inflammatory capabilities that could be harnessed for therapeutic use.
Anticancer Potential
The indole nucleus, a component of the 3-Acetyl-1-(3-amino-2-methylphenyl)urea structure, is found in many synthetic drug molecules with anticancer activity . These molecules can bind with high affinity to multiple receptors, which is helpful in developing new derivatives with potential anticancer properties. Research into the specific anticancer applications of this compound could yield promising results.
Antimicrobial Effects
Indole derivatives have been reported to exhibit antimicrobial activity, which includes antibacterial, antifungal, and antitubercular effects . The structural features of 3-Acetyl-1-(3-amino-2-methylphenyl)urea may allow it to interact with microbial cell components, leading to the disruption of cell processes and potential use as an antimicrobial agent.
Antioxidant Properties
The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress . 3-Acetyl-1-(3-amino-2-methylphenyl)urea could contribute to the scavenging of free radicals, thereby preventing cellular damage and aging, and could be used in research related to degenerative diseases and aging.
Plant Growth Regulation
Indole-3-acetic acid, a plant hormone derived from tryptophan, is structurally related to indole derivatives and plays a role in plant growth and development . The similarity in structure suggests that 3-Acetyl-1-(3-amino-2-methylphenyl)urea could have applications in agriculture, particularly in the synthesis of novel plant growth regulators.
特性
IUPAC Name |
N-[(3-amino-2-methylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRIUOCKPCCRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



